molecular formula C11H6Cl3N3S B2757432 4-chloro-1-(2,6-dichlorobenzyl)-3-isothiocyanato-1H-pyrazole CAS No. 1004644-13-6

4-chloro-1-(2,6-dichlorobenzyl)-3-isothiocyanato-1H-pyrazole

Cat. No.: B2757432
CAS No.: 1004644-13-6
M. Wt: 318.6
InChI Key: POMBMTWGHMAFKR-UHFFFAOYSA-N
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Description

4-chloro-1-(2,6-dichlorobenzyl)-3-isothiocyanato-1H-pyrazole is a chemical compound with a complex structure that includes a pyrazole ring substituted with chlorine, dichlorobenzyl, and isothiocyanato groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2,6-dichlorobenzyl)-3-isothiocyanato-1H-pyrazole typically involves multiple steps. One common method starts with the preparation of 4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine. This intermediate can be synthesized through the reaction of 2,6-dichlorobenzyl chloride with 4-chloro-3-aminopyrazole under suitable conditions. The resulting amine is then treated with thiophosgene to introduce the isothiocyanato group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2,6-dichlorobenzyl)-3-isothiocyanato-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

4-chloro-1-(2,6-dichlorobenzyl)-3-isothiocyanato-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2,6-dichlorobenzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with molecular targets such as enzymes and proteins. The isothiocyanato group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modification of protein function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine: This compound is a precursor in the synthesis of 4-chloro-1-(2,6-dichlorobenzyl)-3-isothiocyanato-1H-pyrazole.

    4-chloro-1-(2,6-dichlorobenzyl)-3-thiocyanato-1H-pyrazole: Similar in structure but with a thiocyanato group instead of an isothiocyanato group.

Uniqueness

This compound is unique due to the presence of the isothiocyanato group, which imparts specific reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

4-chloro-1-[(2,6-dichlorophenyl)methyl]-3-isothiocyanatopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl3N3S/c12-8-2-1-3-9(13)7(8)4-17-5-10(14)11(16-17)15-6-18/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMBMTWGHMAFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)N=C=S)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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